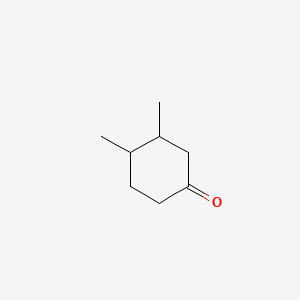

3,4-Dimethylcyclohexanone

Description

Significance of Cyclohexanone (B45756) Derivatives in Contemporary Organic Chemistry Research

Cyclohexanone and its derivatives are cornerstone structures in modern organic chemistry. The cyclohexanone framework is a versatile building block found in numerous natural products and serves as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. ontosight.ai The reactivity of the ketone group, combined with the stereochemical possibilities of the cyclohexane (B81311) ring, allows for a wide array of chemical transformations.

Researchers utilize cyclohexanone derivatives to explore and develop new synthetic methodologies. These derivatives are frequently employed as substrates in reactions such as aldol (B89426) condensations, nucleophilic additions, and cycloadditions. ontosight.aiacs.org The stereochemistry of these reactions is of particular interest, as controlling the three-dimensional arrangement of atoms is crucial in fields like medicinal chemistry. acs.org Furthermore, substituted cyclohexanones are instrumental in the synthesis of fused heterocyclic systems, such as benzofurans and tetrahydroindoles, which are known for their biological activity. metu.edu.tr The study of various cyclohexanone derivatives, including those with different substitution patterns, continues to be a significant focus, driving the discovery of novel compounds and reaction pathways. ontosight.aimetu.edu.tr

Scope and Strategic Focus of Academic Inquiry on 3,4-Dimethylcyclohexanone

Academic research on this compound is strategically focused on several key areas, primarily leveraging its specific structural features to probe chemical concepts. The presence of two methyl groups on the cyclohexane ring introduces stereocenters, making it an excellent model for studying stereoselectivity in chemical reactions.

A significant area of investigation is the synthesis of this compound itself and its subsequent conversion between its cis and trans isomers. acs.org This research is important for understanding how to control the spatial orientation of substituents on a cyclohexane ring, a fundamental challenge in organic synthesis. For instance, early synthetic work detailed methods to produce this compound from other starting materials. acs.org

Furthermore, this compound serves as a product or intermediate in catalytic hydrogenation and dehydrogenation studies. For example, the hydrogenation of dimethylphenols can yield dimethylcyclohexanones, and these reactions are studied to develop more efficient catalytic systems. cdnsciencepub.com Conversely, the dehydrogenation of related dimethylcyclohexanols can produce substituted phenols, an important class of industrial chemicals. google.com

The compound is also used in mechanistic studies to understand how different reagents and conditions affect the outcome of reactions on a substituted cyclohexanone ring. Its stereoisomers provide a means to explore how the initial geometry of the reactant influences the stereochemical course of a reaction, such as in annelation processes used to build more complex, fused-ring systems. cdnsciencepub.com

Below are tables detailing the fundamental properties and spectral information for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3,4-dimethylcyclohexan-1-one | nih.govnih.gov |

| Molecular Formula | C₈H₁₄O | nih.govnih.govscbt.comnist.gov |

| Molecular Weight | 126.20 g/mol | nih.govnih.govscbt.com |

| CAS Number | 5465-09-8 | nih.govnih.govscbt.comnist.gov |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source(s) |

|---|---|---|

| ¹³C NMR | Spectra available, acquired on a BRUKER HX-90 instrument. | nih.gov |

| Mass Spectrometry | GC-MS data available from the NIST Mass Spectrometry Data Center. | nih.gov |

| Infrared (IR) Spectrum | Data available. | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCYWXYPRPCJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969928 | |

| Record name | 3,4-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-09-8 | |

| Record name | 3,4-Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5465-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethylcyclohexanone (mixture of isomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Reaction Pathways

Historical and Modern Approaches to 3,4-Dimethylcyclohexanone Synthesis

The synthesis of this compound has evolved from classical methods to more refined stereoselective and catalytic strategies aimed at controlling the stereochemistry of the final product.

Stereoselective and Enantioselective Synthesis Routes

The control of stereochemistry is crucial in the synthesis of this compound, which can exist as cis and trans diastereomers, each of which is chiral.

One of the historical approaches to synthesizing this compound involves the catalytic hydrogenation of 3,4-dimethylphenol (B119073) to produce 3,4-dimethylcyclohexanol, followed by oxidation. acs.org This method, however, often leads to a mixture of isomers, with the cis isomer typically predominating due to the stereospecificity of the hydrogenation step. acs.org

Modern stereoselective methods often employ chiral auxiliaries or catalysts to achieve high levels of diastereoselectivity and enantioselectivity. For instance, asymmetric Michael additions to α,β-unsaturated precursors can establish the desired stereocenters. While specific studies on the enantioselective synthesis of this compound are not extensively documented, analogous reactions with other cyclic enones provide a framework for potential synthetic routes.

A plausible, though not explicitly documented, enantioselective route could involve the conjugate addition of a methyl group to 3-methyl-2-cyclohexenone using a chiral copper catalyst. This would be followed by trapping the resulting enolate. The stereochemical outcome would be dictated by the chiral ligand employed.

Table 1: Illustrative Enantioselective Synthesis of this compound (Note: This table is based on established methodologies for similar compounds, as specific data for this compound is limited in the reviewed literature.)

| Step | Reactants | Reagents and Conditions | Product | Expected Diastereomeric Ratio (d.r.) | Expected Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| 1 | 3-Methyl-2-cyclohexenone, Me₂CuLi | Chiral phosphine (B1218219) ligand, THF, -78 °C | (3R,4S)-3,4-Dimethylcyclohexanone | >90:10 | >95% |

Catalytic and Biocatalytic Transformations for Production and Derivatization

Catalytic methods, particularly catalytic hydrogenation, are pivotal in the synthesis of this compound and its derivatives. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For example, the catalytic hydrogenation of 3,4-dimethyl-2-cyclohexen-1-one can yield both cis- and trans-3,4-dimethylcyclohexanone (B13796938). The stereoselectivity of this process is dependent on the catalyst (e.g., Pd/C, PtO₂) and the solvent, which influence the adsorption of the substrate on the catalyst surface. youtube.com

Biocatalytic approaches offer a green and highly selective alternative for the synthesis of chiral ketones. Enzymes such as ene-reductases and alcohol dehydrogenases can be employed for the asymmetric reduction of precursors. For instance, the enzymatic reduction of a suitable diketone precursor could yield an optically active hydroxyketone, which can then be further transformed into the desired this compound isomer. While specific biocatalytic routes to this compound are not well-documented, the reduction of related cyclohexanones by baker's yeast (Saccharomyces cerevisiae) to produce chiral alcohols is a well-established method. orgsyn.org These chiral alcohols can then be oxidized to the corresponding chiral ketones.

Mechanistic Investigations of Formation and Conversion Reactions

Understanding the reaction mechanisms involved in the formation and subsequent transformations of this compound is fundamental to controlling its reactivity and stereochemistry.

Nucleophilic Addition Reactivity Studies of the Carbonyl Center

The carbonyl group in this compound is an electrophilic center and is susceptible to nucleophilic attack. The stereochemical outcome of such additions is influenced by both steric and electronic factors. The incoming nucleophile can approach the carbonyl carbon from either the axial or equatorial face of the cyclohexane (B81311) ring, leading to the formation of diastereomeric products.

For instance, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) results in the formation of 3,4-dimethylcyclohexanol. The stereoselectivity of this reduction depends on the steric hindrance posed by the methyl groups and the conformation of the cyclohexanone (B45756) ring. Generally, smaller nucleophiles like the hydride ion tend to favor axial attack on the less hindered face of the carbonyl, leading to the equatorial alcohol as the major product. odinity.com Conversely, bulkier nucleophiles may favor equatorial attack, resulting in the axial alcohol.

The addition of organometallic reagents, such as Grignard reagents, also proceeds via nucleophilic attack on the carbonyl carbon. The stereoselectivity of these additions can be influenced by chelation control if a coordinating group is present on the ring, or by steric hindrance. Studies on related substituted cyclohexanones have shown that the stereochemical outcome can be highly dependent on the nature of the Grignard reagent and the substitution pattern of the cyclohexanone. nih.gov

Table 2: Predicted Stereochemical Outcome of Nucleophilic Addition to cis-3,4-Dimethylcyclohexanone (Note: The data presented is illustrative and based on general principles of nucleophilic addition to substituted cyclohexanones.)

| Nucleophile/Reagent | Predicted Major Product (Stereoisomer) | Rationale |

|---|---|---|

| NaBH₄ | trans-3,4-Dimethylcyclohexanol (equatorial OH) | Axial attack of the small hydride nucleophile is sterically favored. |

| L-Selectride® | cis-3,4-Dimethylcyclohexanol (axial OH) | Equatorial attack of the bulky nucleophile is preferred to avoid steric clash. |

Investigations into Redox Chemistry and Associated Transformations

The redox chemistry of this compound involves both its reduction to the corresponding alcohol and its oxidation. As discussed previously, the reduction with hydride reagents is a common transformation.

The oxidation of this compound can be achieved through various methods. One notable reaction is the Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones) using peroxy acids. organic-chemistry.orgsigmaaldrich.com The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, there are two possible migration pathways, leading to two different lactone products. The group that is better able to stabilize a positive charge will preferentially migrate. For an unsymmetrical ketone like this compound, the more substituted carbon atom (C4) would be expected to migrate, leading to the corresponding seven-membered lactone. organic-chemistry.org

Research on Rearrangement Reactions and Associated Mechanisms (e.g., Beckmann Rearrangement on related oximes)

The oxime derivative of this compound can undergo a Beckmann rearrangement to form lactams (cyclic amides). lookchem.comwikipedia.org This acid-catalyzed rearrangement involves the migration of a group anti-periplanar to the hydroxyl group on the oxime nitrogen. wikipedia.org

For the oxime of this compound, two geometric isomers (E and Z) are possible. The stereochemistry of the oxime will determine which of the adjacent carbon atoms migrates. The Beckmann rearrangement is stereospecific; the group anti to the leaving group on the nitrogen migrates. lookchem.com This means that the (E)- and (Z)-oximes of this compound would yield different lactam products, making the control of the oxime geometry crucial for regioselective synthesis.

Table 3: Predicted Products of the Beckmann Rearrangement of this compound Oxime Isomers (Note: The regioselectivity is based on the principle of anti-periplanar migration in the Beckmann rearrangement.)

| Oxime Isomer | Migrating Group | Product |

|---|---|---|

| (E)-3,4-Dimethylcyclohexanone oxime | C4-alkyl group | 4,5-Dimethylazepan-2-one |

Derivatization Strategies and Applications in Advanced Organic Synthesis

The inherent chirality and conformational rigidity of the this compound ring system make it an attractive starting point for asymmetric synthesis. Strategic functionalization of this core structure allows for the introduction of various pharmacophores and reactive handles, paving the way for the construction of complex target molecules with high stereocontrol.

Methodologies for the Preparation of Functionalized Derivatives

The preparation of functionalized derivatives of this compound often involves stereoselective reactions that take advantage of the existing stereocenters to direct the formation of new ones. While specific methodologies for the direct, large-scale derivatization of this compound are not extensively detailed in readily available literature, general principles of cyclohexanone chemistry can be applied. These methods often focus on controlling the diastereoselectivity of reactions at the alpha-carbon or the carbonyl group.

For instance, the synthesis of a new chiral auxiliary, (1R,2R,3R,6R)-3,6-dimethylcyclohexane-1,2-diamine, has been achieved starting from (R)-(+)-3-methylcyclohexanone. oup.com This transformation highlights a pathway where a related dimethylcyclohexane scaffold is synthesized in an enantiospecific and straightforward manner, suggesting that similar strategic derivatizations could be envisioned for this compound to produce valuable chiral ligands and auxiliaries. oup.com

The functionalization of cyclohexanone rings is a well-established area of organic synthesis. Common strategies that could be adapted for this compound include:

Alpha-Functionalization: Enolate chemistry provides a powerful tool for introducing substituents at the carbons adjacent to the carbonyl group. The stereochemical outcome of these reactions can often be influenced by the existing methyl groups on the cyclohexane ring, potentially leading to high diastereoselectivity.

Carbonyl Group Transformations: The ketone functionality can be converted into a variety of other groups, such as alcohols, amines, and alkenes. Stereoselective reduction of the carbonyl, for example, can yield diastereomerically enriched 3,4-dimethylcyclohexanols, which can then be further functionalized.

Ring-Opening and Ring-Expansion Reactions: Under specific conditions, the cyclohexanone ring can be cleaved or expanded to generate acyclic or larger ring systems with preserved stereochemistry.

While direct examples are limited, the principles of asymmetric synthesis and stereochemical control are paramount in the derivatization of such chiral scaffolds.

The Role of this compound as a Chiral Building Block in Complex Molecule Synthesis

The utility of chiral cyclohexanone derivatives as building blocks in the synthesis of natural products is a testament to their versatility. elsevierpure.com Optically active and highly functionalized cyclohexanes, often derived from carbohydrates via methods like the Ferrier carbocyclization, serve as valuable precursors for complex targets. elsevierpure.com Although direct syntheses of natural products starting from this compound are not prominently featured in the surveyed literature, the established use of similar chiral cyclohexanones provides a strong precedent for its potential.

Chiral auxiliaries temporarily incorporated into a molecule can effectively control the stereochemical outcome of a reaction. wikipedia.org While this compound itself is not a classical chiral auxiliary, its derivatives, such as the aforementioned 3,6-dimethylcyclohexane-1,2-diamine, can serve this purpose. oup.com The stereogenic centers within the this compound framework can influence the facial selectivity of reactions, making it a valuable component in asymmetric synthesis.

The synthesis of natural products containing cyclohexane units often leverages the stereochemical information embedded in chiral precursors. elsevierpure.com For example, the total syntheses of natural products like hygromycin A, lycoricidine, and mesembranol (B1196526) have utilized chiral cyclohexanone building blocks derived from aldohexoses. elsevierpure.com This underscores the potential of enantiomerically pure this compound to serve as a starting point for the asymmetric synthesis of complex molecules, where the dimethyl substitution pattern could provide a unique stereochemical handle to guide subsequent transformations.

Stereochemical and Conformational Analysis

Configurational Isomerism of 3,4-Dimethylcyclohexanone

The presence of two stereocenters at carbons 3 and 4 gives rise to configurational isomerism in this compound. This results in the existence of diastereomers, designated as cis and trans, which are stereoisomers that are not mirror images of each other. reddit.com In the cis isomer, the two methyl groups are on the same face of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers also exists as a pair of enantiomers (non-superimposable mirror images), as the molecule is chiral.

The synthesis of specific diastereomers of this compound often relies on stereoselective reactions or the use of starting materials with pre-defined stereochemistry.

One established route to what is likely the cis isomer involves the catalytic hydrogenation of 3,4-dimethylphenol (B119073). This process first yields 3,4-dimethylcyclohexanol, which is subsequently oxidized to the corresponding ketone. The reduction step is reported to be highly stereospecific, leading predominantly to a single arrangement of the methyl groups, presumed to be cis. acs.org

Alternative synthetic strategies may provide pathways to mixtures of diastereomers. For instance, a multi-step synthesis starting from γ-acetylvaleronitrile has been reported, which ultimately yields this compound. acs.org The stereochemical outcome of such a sequence would depend on the stereoselectivity of each step.

Once a mixture of cis and trans isomers is obtained, their separation is necessary. Diastereomers have different physical properties, which allows for their separation using standard laboratory techniques. google.com Methodologies that can be employed include:

Fractional Distillation: Due to differences in boiling points arising from their distinct shapes and intermolecular forces, fractional distillation can be an effective method for separating liquid diastereomers. google.com

Chromatography: Column chromatography (on silica (B1680970) gel or alumina) is a powerful technique that separates compounds based on differences in their polarity and interaction with the stationary phase.

Extractive Distillation: This technique involves adding an auxiliary agent to the mixture that alters the relative volatility of the diastereomers, facilitating their separation by distillation. google.com This method has proven successful for separating other cyclohexane diastereomers. google.com

The conversion of a more stable isomer to a less stable one, or vice-versa, can sometimes be achieved through chemical means, such as enolization. For example, methodologies exist for the conversion of cis-2,4-dimethylcyclohexanone to its trans isomer, which could potentially be adapted for the 3,4-substituted analogue. acs.org

Since both cis and trans isomers are chiral, they exist as pairs of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) of a sample is crucial in stereoselective synthesis and analysis. Advanced methodologies for this purpose typically involve interaction with a chiral environment to differentiate the enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is one of the most powerful and widely used techniques. The sample is passed through a column containing a chiral stationary phase. The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. nih.govnih.gov

Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate volatile enantiomers.

NMR Spectroscopy with Chiral Shift Reagents or Solvating Agents: In the presence of a chiral auxiliary compound, the enantiomers in a racemic mixture can exhibit different chemical shifts in their NMR spectra. This allows for the determination of the enantiomeric ratio by integrating the corresponding signals.

Derivatization with Chiral Reagents: The enantiomers can be reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. For instance, an alcohol derived from the ketone can be esterified with Mosher's acid ((S)-α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters. orgsyn.org These diastereomers can then be separated and quantified by standard chromatographic (HPLC, GC) or spectroscopic (NMR) techniques. orgsyn.org

Conformational Preferences and Dynamic Behavior of the Cyclohexanone (B45756) Ring System

The this compound ring is not planar and, like cyclohexane, adopts a puckered chair conformation to minimize angle and torsional strain. youtube.com The presence of the sp²-hybridized carbonyl carbon slightly flattens the ring at that position compared to cyclohexane. youtube.com The substituents (methyl groups) can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The cyclohexane ring is conformationally mobile, undergoing a process called "ring inversion" or "ring flip," where one chair conformation converts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. saskoer.ca

cis-3,4-Dimethylcyclohexanone: In the cis isomer, one methyl group must be axial and the other equatorial (a,e) in any given chair conformation. A ring flip converts this to an alternative chair conformation where the axial methyl becomes equatorial and the equatorial methyl becomes axial (e,a).

Conformer 1 (3e, 4a): The C3-methyl group is equatorial, and the C4-methyl group is axial.

Conformer 2 (3a, 4e): The C3-methyl group is axial, and the C4-methyl group is equatorial.

Since both conformers have one axial and one equatorial methyl group, they are energetically equivalent and exist in roughly equal amounts at equilibrium. libretexts.org

trans-3,4-Dimethylcyclohexanone (B13796938): For the trans isomer, the two methyl groups can be either both equatorial (diequatorial, e,e) or both axial (diaxial, a,a).

Conformer 1 (diequatorial): Both the C3- and C4-methyl groups are in equatorial positions.

Conformer 2 (diaxial): Both the C3- and C4-methyl groups are in axial positions.

These two conformations are not energetically equivalent. The diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of severe steric strain in the latter. libretexts.org Therefore, trans-3,4-dimethylcyclohexanone will exist almost exclusively in the diequatorial conformation.

The relative stability of different conformers is determined by a balance of steric and electronic effects. wikipedia.orgchemrxiv.orgnih.gov In substituted cyclohexanes, steric hindrance is often the dominant factor.

Steric Strain: A primary source of steric strain in chair conformations is the 1,3-diaxial interaction . This refers to the repulsive interaction between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring. anokaramsey.edu Substituents in the equatorial position experience less steric hindrance and are therefore more stable. wikipedia.org The energy cost associated with placing a methyl group in an axial position is approximately 1.7-1.8 kcal/mol higher than placing it in an equatorial position. e-bookshelf.deoregonstate.edu

For trans-3,4-dimethylcyclohexanone, the diaxial conformer would suffer from significant 1,3-diaxial interactions for both methyl groups, making it highly unstable. The diequatorial conformer avoids these interactions and is strongly favored. libretexts.org

In cis-3,4-dimethylcyclohexanone, each of the two interconverting chair forms has one axial methyl group, leading to similar steric strain energies. Therefore, the equilibrium lies close to a 1:1 mixture.

The table below summarizes the estimated steric interactions for the conformers of 3,4-dimethylcyclohexane, which serves as a close model for the ketone. The presence of the carbonyl group in the ketone will slightly alter these values, but the general principles remain the same.

| Isomer | Conformation | Axial Me Groups | Gauche Interactions | Relative Strain Energy (kcal/mol) | Predominant Conformer |

|---|---|---|---|---|---|

| cis-1,4-Dimethylcyclohexane (analogue) | e,a | 1 | 2 | ~1.8 | Both (e,a and a,e) |

| a,e | 1 | 2 | ~1.8 | ||

| trans-1,4-Dimethylcyclohexane (analogue) | e,e | 0 | 0 | 0 | Diequatorial (e,e) |

| a,a | 2 | 4 | ~3.6 |

Data based on values for analogous dimethylcyclohexanes. spcmc.ac.in

Electronic Effects: While often less pronounced than steric effects in simple alkylcyclohexanones, electronic effects can still play a role. chemrxiv.org Hyperconjugation, an interaction between filled bonding orbitals and empty anti-bonding orbitals, can contribute to conformational stability. For instance, interactions between axial C-H bonds and the π* orbital of the carbonyl group can influence the ring's electronic structure.

Exploration of Stereoelectronic Effects and Their Correlation with Reactivity

Stereoelectronic effects are geometric constraints on the ground or transition states of molecules that arise from the spatial orientation of orbitals. wikipedia.org These effects are distinct from purely steric interactions and involve favorable orbital overlap that can influence reactivity and selectivity. wikipedia.orgresearchgate.net

In this compound, stereoelectronic principles can help explain its reactivity, particularly at the carbons alpha to the carbonyl group (C2 and C5).

Enolization: The formation of an enol or enolate involves the removal of a proton from an alpha-carbon. The rate of deprotonation can be influenced by the orientation of the C-H bond. For optimal overlap with the π-system of the carbonyl group, the alpha C-H bond should be parallel to the p-orbitals of the carbonyl group. In a chair conformation, this is best achieved when the alpha-proton is in an axial position. An axial proton's C-H bond is nearly perfectly aligned for overlap, leading to a more stable transition state for its removal compared to an equatorial proton.

Nucleophilic Addition: The trajectory of a nucleophile attacking the carbonyl carbon (the Bürgi-Dunitz trajectory) is also under stereoelectronic control. The presence of the adjacent methyl groups and their conformational preferences can influence which face of the carbonyl group is more accessible to incoming nucleophiles, potentially leading to diastereoselective reactions. The stability of the forming tetrahedral intermediate is also influenced by stereoelectronic factors, such as minimizing torsional strain and maximizing hyperconjugative interactions. researchgate.net

Advanced Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural details of 3,4-dimethylcyclohexanone, including the relative stereochemistry of the two methyl groups (cis or trans).

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are instrumental in assigning the stereochemistry of this compound. longdom.org By revealing proton-proton coupling networks, COSY spectra allow for the unambiguous determination of the spatial relationships between the methyl groups and the protons on the cyclohexanone (B45756) ring. longdom.org For instance, the observation of specific cross-peaks in the COSY spectrum can confirm the cis or trans orientation of the methyl substituents. The integration of advanced techniques like three-dimensional NMR can provide even greater resolution for complex structural analyses. longdom.org

Variable-temperature (VT) NMR studies are crucial for understanding the conformational dynamics of the flexible cyclohexanone ring. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, which reflect the equilibrium between different chair and boat conformations. rit.edu These studies can provide thermodynamic parameters, such as the Gibbs free energy of activation (ΔG‡), for the conformational inversion process. rit.edu This information is vital for a complete understanding of the molecule's behavior in solution. nih.gov

Mass Spectrometry (MS) Analysis of Fragmentation Pathways and Advanced Analytical Methodologies

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation patterns of this compound. wikipedia.org Under electron ionization (EI), the molecule undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint.

Key fragmentation pathways for ketones often involve alpha-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.comquizlet.com Another common fragmentation mechanism is the McLafferty rearrangement, which can occur if a gamma-hydrogen is available for transfer. wikipedia.orgyoutube.com Analysis of the masses and relative abundances of the fragment ions allows for the confirmation of the molecular structure. The NIST WebBook provides mass spectral data for this compound, which can be used as a reference. nist.gov

| m/z | Interpretation |

| 126 | Molecular Ion (M+) |

| 111 | Loss of a methyl group (CH₃) |

| 83 | Alpha-cleavage |

| 70 | McLafferty rearrangement |

| 55 | Further fragmentation |

| This is an interactive data table. You can sort and filter the data by clicking on the column headers. | |

| Note: The specific fragmentation pattern can vary depending on the isomer (cis/trans) and the mass spectrometry conditions. |

Application of Vibrational Spectroscopy (IR, Raman) for Structural and Bonding Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers insights into the functional groups and bonding within this compound. ksu.edu.sacardiff.ac.uk The carbonyl (C=O) stretching vibration is a particularly strong and characteristic absorption in the IR spectrum, typically appearing in the region of 1715 cm⁻¹. The precise frequency can be influenced by the conformation of the ring and the substitution pattern. scifiniti.com

Raman spectroscopy provides complementary information, especially for the non-polar C-C bonds of the cyclohexane (B81311) ring and methyl groups. libretexts.org Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule, aiding in its identification and structural analysis. youtube.com The NIST Chemistry WebBook includes the gas-phase IR spectrum for this compound. nist.gov

| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Infrared (IR) | C=O Stretch | ~1715 |

| Infrared (IR) | C-H Stretch (Alkyl) | 2850-2960 |

| Raman | C-C Stretch (Ring) | 800-1200 |

| Raman | CH₂ Bend | ~1450 |

| This is an interactive data table. You can sort and filter the data by clicking on the column headers. |

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Investigations for Chirality and Conformation

For chiral, optically active isomers of this compound, Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful techniques for investigating their stereochemistry and conformation. wikipedia.orglibretexts.org These methods measure the differential interaction of the molecule with left and right circularly polarized light. libretexts.org

The Cotton effect, a characteristic feature in ORD and CD spectra, is particularly sensitive to the local environment of the carbonyl chromophore. libretexts.org The sign and magnitude of the Cotton effect can be correlated with the absolute configuration of the chiral centers and the preferred conformation of the cyclohexanone ring. libretexts.org Variable-temperature CD studies can also provide insights into conformational equilibria, similar to VT-NMR. acs.org

X-ray Crystallographic Studies of Derivatives and Related Cyclohexane Structures

While obtaining suitable single crystals of this compound itself for X-ray crystallography can be challenging, the structures of its derivatives or closely related cyclohexane systems provide invaluable, definitive three-dimensional structural information. nih.gov X-ray crystallography determines the precise atomic coordinates in the solid state, offering unambiguous proof of stereochemistry, bond lengths, bond angles, and crystal packing. nih.gov This technique is the gold standard for determining the absolute configuration of a molecule. nih.gov Data from crystallographic studies on related structures can be found in resources like the Crystallography Open Database. ugr.es

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to understanding the electronic structure and conformational preferences of 3,4-Dimethylcyclohexanone. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic properties of molecules. pku.edu.cn By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. ijcce.ac.ir Studies on molecules similar to this compound often employ hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to perform full geometry optimizations and explore potential energy surfaces. researchgate.net

For this compound, DFT calculations can elucidate key aspects of its electronic structure and reactivity. Parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. Furthermore, conceptual DFT provides a framework for quantifying chemical concepts like electrophilicity and nucleophilicity, which are essential for understanding how this compound participates in chemical reactions. pku.edu.cnmdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a this compound Isomer Note: This data is representative of typical DFT outputs for similar molecules and is for illustrative purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.9 D | Measures the polarity of the molecule. |

| Electrophilicity Index (ω) | 1.5 eV | Quantifies the molecule's ability to act as an electrophile. mdpi.com |

| Nucleophilicity Index (N) | 2.1 eV | Quantifies the molecule's ability to act as a nucleophile. mdpi.com |

Application of Ab Initio and Semi-Empirical Methods for Conformational Energy Landscape Exploration

The conformational landscape of this compound, which includes various chair and boat conformers for both cis and trans isomers, can be thoroughly explored using a range of computational methods. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer high accuracy for refining the energies of stationary points on the potential energy surface found with other methods like DFT. researchgate.net

Semi-empirical methods, while less accurate, provide a computationally efficient way to perform an initial broad search of the conformational space. The combination of these methods allows for a hierarchical approach to conformational analysis. sapub.org For disubstituted cyclohexanes, the primary goal is to determine the relative stabilities of different chair conformations (e.g., diaxial, diequatorial, axial-equatorial) and the energy barriers for ring inversion. researchgate.netsapub.org The stability is largely governed by steric factors, such as 1,3-diaxial interactions, which destabilize conformations with axial substituents. sapub.org

Molecular Dynamics (MD) Simulations and Advanced Conformational Searching Algorithms

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. mdpi.comyoutube.com This approach allows for the study of the time-dependent behavior of this compound, including conformational transitions and the influence of solvent. youtube.com An MD simulation can reveal the pathways and timescales of ring-flipping between different chair and twist-boat conformations. nih.gov

Advanced conformational searching algorithms are often used in conjunction with MD or as standalone methods to ensure a thorough exploration of the potential energy surface. These algorithms systematically generate a multitude of starting geometries to avoid getting trapped in local energy minima. For a flexible molecule like this compound, such a comprehensive search is critical to identify the global minimum energy conformation and to correctly calculate thermodynamic properties based on the Boltzmann distribution of all accessible conformers. chemrxiv.org

Development and Application of Force Fields for Molecular Mechanics (MM) Modeling

Molecular Mechanics (MM) modeling uses classical physics to describe the potential energy of a molecule. The energy is calculated using a "force field," which is a set of parameters and potential functions that describe interactions like bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions. youtube.com

Force fields such as MMFF94 (Merck Molecular Force Field) or AMBER are commonly used for organic molecules. sapub.orgscispace.com While general-purpose force fields are available, the development of specific parameters for this compound may be necessary for high-accuracy simulations. marcelswart.eu This parameterization process often involves fitting the force field parameters to reproduce high-level quantum mechanical data (e.g., geometries, vibrational frequencies, energy profiles) or experimental data. scispace.comuni-paderborn.de Once validated, these force fields enable large-scale simulations, such as those involving many molecules or long timescales, that would be computationally prohibitive with quantum methods. mdpi.com

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, DFT calculations can predict infrared (IR) vibrational frequencies and intensities. nist.gov Comparing the computed IR spectrum with the experimental spectrum available in databases like the NIST Chemistry WebBook serves as a crucial check on the accuracy of the calculated geometry and force field. nist.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. This prediction is invaluable for assigning experimental spectra and can help distinguish between different isomers and conformers of this compound, as the local electronic environment of each nucleus is highly sensitive to the molecule's three-dimensional structure.

Table 2: Comparison of Experimental and Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for the C=O Stretch in this compound Note: The calculated value is a typical result from a DFT calculation and is presented for illustrative comparison.

| Method | C=O Stretch Frequency (cm⁻¹) |

| Experimental (IR Spectrum) | ~1715 cm⁻¹ |

| Computational (DFT/B3LYP) | ~1720 cm⁻¹ (unscaled) |

Reaction Pathway Energetics and Transition State Analysis Using Computational Methods

Computational chemistry provides the tools to map out the entire energy profile of a chemical reaction, including the reactants, products, intermediates, and transition states. nih.gov For reactions involving this compound, such as its reduction or enolate formation, computational methods can be used to locate the transition state structures.

By calculating the energies of all species along the reaction coordinate, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies (the energy barrier from reactant to transition state), which are directly related to the reaction rate. Frequency calculations are performed on the transition state structure to confirm it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. This detailed analysis provides fundamental insights into the reaction mechanism. nih.gov

Enzymatic and Biocatalytic Studies Involving 3,4 Dimethylcyclohexanone and Analogs

Investigations into Substrate Specificity and Enzyme Promiscuity (e.g., Cyclohexanone (B45756) Dehydrogenase)

Enzyme specificity is a fundamental concept describing the ability of an enzyme to catalyze a particular reaction on a specific substrate. However, many enzymes exhibit a degree of promiscuity, allowing them to catalyze reactions on substrates other than their native ones, albeit often at a lower efficiency. This phenomenon is a key factor in the evolution of new enzyme functions.

Cyclohexanone dehydrogenase (CDH) is an oxidoreductase that catalyzes the α,β-desaturation of cyclohexanone to produce cyclohex-2-enone. Studies on CDH from Alicycliphilus denitrificans have explored its substrate breadth by testing its activity against various cyclic ketones, including analogs of 3,4-dimethylcyclohexanone such as 3-methylcyclohexanone and 4,4-dimethylcyclohexanone. nih.gov

The wild-type (WT) CDH demonstrated the highest activity with its natural substrate, cyclohexanone, and slightly lower activity with 3-methylcyclohexanone. nih.gov Its activity was significantly weaker with the bulkier 4,4-dimethylcyclohexanone, suggesting that steric hindrance within the active site plays a crucial role in determining substrate suitability. nih.gov The kinetic parameters for these substrates highlight the enzyme's preference for the unsubstituted cyclic ketone. It is important to note that the low aqueous solubility of the dimethylated analogs requires caution when interpreting the precise kinetic data. nih.gov This acceptance of substituted cyclohexanones, even at reduced efficiency, is an example of substrate promiscuity.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

| Cyclohexanone | 2.5 ± 0.3 | 2.9 ± 0.1 | 1.2 ± 0.1 |

| 3-Methylcyclohexanone | 1.1 ± 0.3 | 1.3 ± 0.1 | 1.2 ± 0.3 |

| 4,4-Dimethylcyclohexanone | 13 ± 3 | 0.4 ± 0.04 | 0.03 ± 0.01 |

| Table 1: Michaelis-Menten kinetic parameters for wild-type Cyclohexanone Dehydrogenase (WT CDH) with cyclohexanone and its methylated analogs. Data sourced from studies on CDH from Alicycliphilus denitrificans. nih.govnih.gov |

Strategies for Rational Enzyme Design Aimed at Modified Substrate Scope and Enhanced Activity

Rational enzyme design utilizes knowledge of an enzyme's structure and mechanism to introduce specific mutations that alter its properties, such as substrate scope, stability, or activity. This approach is a powerful tool for tailoring biocatalysts for specific industrial or synthetic applications.

Building on the structural and mechanistic understanding of cyclohexanone dehydrogenase (CDH), researchers have successfully applied rational design to modify its substrate specificity. Through the use of molecular dynamics (MD) simulations, key amino acid residues in the active site were identified as potential targets for mutagenesis. nih.govnorthumbria.ac.uk One such study focused on the CDH from Alicycliphilus denitrificans. nih.gov

Structural analysis of the W113A variant revealed that the mutation created a broader, more open active site. nih.govresearchgate.net This increased space alleviated the steric hindrance that limited the activity of the wild-type enzyme on larger, substituted substrates. This work exemplifies how targeted, structure-guided mutations can effectively engineer an enzyme's active site to enhance its catalytic capabilities and expand its utility for biocatalysis. nih.gov

Biotransformations for Stereoselective Synthesis of this compound Derivatives

Biotransformations employ enzymes or whole-cell systems to perform chemical reactions, offering advantages of high selectivity, mild reaction conditions, and reduced environmental impact. A key application is the stereoselective synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical and fine chemical industries.

One of the most valuable biotransformations involving cyclic ketones like this compound is their stereoselective reduction to the corresponding chiral alcohols. The reduction of this compound yields 3,4-dimethylcyclohexanol, a chiral derivative with multiple stereoisomers. This transformation is commonly catalyzed by alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs). frontiersin.org

ADHs are NAD(P)H-dependent enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.orgnih.gov Their utility in synthesis stems from their ability to deliver a hydride to one face of the prochiral carbonyl group, leading to the formation of a specific stereoisomer of the alcohol product with high enantiomeric excess. nih.govscispace.com The stereochemical outcome is governed by Prelog's rule, which predicts which face of the carbonyl will be reduced. nih.gov

Prelog-selective ADHs yield one enantiomer of the alcohol.

Anti-Prelog-selective ADHs produce the opposite enantiomer. nih.gov

The availability of both Prelog and anti-Prelog ADHs allows for the synthesis of the desired enantiomer of a chiral alcohol. nih.govnih.gov Numerous ADHs, both from wild-type organisms and engineered variants, have been identified and characterized for their ability to reduce a wide range of ketones, including cyclic and substituted variants. frontiersin.orgnih.gov The stereoselective reduction of this compound using an appropriate ADH can provide access to specific, enantiopure stereoisomers of 3,4-dimethylcyclohexanol, which can then be used as chiral synthons for more complex molecules.

Research on Molecular Interactions with Biological Systems and Specific Molecular Targets (Mechanism-focused studies)

Understanding the molecular interactions between a substrate or inhibitor and an enzyme's active site is crucial for elucidating its catalytic mechanism and for designing new enzymes or inhibitors. While specific mechanism-focused studies on this compound are limited, significant insights can be drawn from research on its parent compound, cyclohexanone, and its interactions with cyclohexanone dehydrogenase (CDH). researchgate.net

To investigate substrate binding in CDH from Alicycliphilus denitrificans, a catalytically inactive variant, Y195F, was created. This allowed for the crystallization of the enzyme in complex with its natural substrate, cyclohexanone. researchgate.net The resulting crystal structure revealed key substrate-active site interactions and the proximity of the flavin adenine dinucleotide (FAD) cofactor. This structural data enabled the proposal of mechanistic roles for specific amino acid residues involved in substrate binding and catalysis.

Based on this model, the interaction of this compound within the CDH active site can be inferred. The methyl groups at the C3 and C4 positions would introduce additional steric bulk compared to cyclohexanone. These groups would likely interact with the amino acid residues lining the active site pocket, potentially influencing the substrate's binding orientation and stability. This added bulk could explain the reduced activity observed for substituted analogs like 4,4-dimethylcyclohexanone in the wild-type enzyme. nih.gov

Furthermore, substrate analogs can sometimes act as inhibitors. For instance, studies on liver alcohol dehydrogenase with cyclohexanol showed complex kinetics, including substrate inhibition at high concentrations. nih.gov This inhibition was attributed to the formation of abortive enzyme-substrate-cofactor complexes that are slow to dissociate. nih.gov It is plausible that this compound or its derivatives could exhibit similar inhibitory mechanisms on related dehydrogenases by binding to the active site in a non-productive orientation, thereby acting as competitive inhibitors. Molecular docking studies are a powerful computational tool used to predict and analyze such binding modes and interactions between small molecules and protein targets. researchgate.netmdpi.com

Advanced Research Applications and Emerging Frontiers

Utilization in the Development of Chiral Auxiliaries and Ligands

The inherent chirality of 3,4-Dimethylcyclohexanone, owing to its two stereocenters, makes it an attractive scaffold for the synthesis of novel chiral auxiliaries and ligands. These molecules are instrumental in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. While direct applications of this compound are still emerging, research on closely related dimethylcyclohexane derivatives highlights the potential of this structural motif.

For instance, chiral diamines derived from substituted cyclohexanones have been shown to be effective in asymmetric catalysis. The synthesis of (1R,2R,3R,6R)-3,6-Dimethylcyclohexane-1,2-diamine from (R)-(+)-3-methylcyclohexanone demonstrates a pathway where a dimethylcyclohexane framework is converted into a valuable chiral auxiliary. This suggests that this compound could similarly serve as a precursor to a variety of chiral ligands with applications in stereoselective reactions. The specific arrangement of the methyl groups in the 3 and 4 positions can influence the conformational rigidity and the steric environment of the resulting ligands, potentially leading to high levels of enantioselectivity in catalyzed reactions.

Table 1: Examples of Chiral Auxiliaries/Ligands from Related Cyclohexanone (B45756) Derivatives

| Starting Material | Chiral Auxiliary/Ligand | Application |

| (R)-(+)-3-Methylcyclohexanone | (1R,2R,3R,6R)-3,6-Dimethylcyclohexane-1,2-diamine | Asymmetric Catalysis |

Role as an Intermediate in the Academic Synthesis of Complex Natural Products and Pharmaceuticals

The cyclohexanone ring is a common structural motif in a multitude of biologically active natural products and pharmaceutical agents. The stereoselective synthesis of highly substituted cyclohexanone skeletons is therefore a significant area of research in organic chemistry. While specific examples detailing the use of this compound as a key intermediate in the total synthesis of a complex natural product or a marketed pharmaceutical are not extensively documented in readily available literature, its potential as a chiral building block is evident.

Research into Semiochemicals and Pheromones (e.g., Boll Weevil Attractants)

One of the notable areas of research involving dimethylcyclohexanone derivatives is in the synthesis of semiochemicals, particularly insect pheromones. The boll weevil (Anthonomus grandis), a significant pest of cotton crops, utilizes a pheromone blend in which a key component is grandisol (B1216609), a monoterpene alcohol containing a cyclobutane (B1203170) ring.

The synthesis of grandisol and its analogs has been a subject of considerable interest, and various synthetic routes have been developed. Several of these routes utilize substituted cyclohexanone precursors. For example, 3,3-dimethylcyclohexanone (B1346601) has been employed as a starting material for the synthesis of the cyclohexanoid components of the boll weevil sex attractant. While a direct synthetic pathway starting from this compound is not prominently featured in the literature, the structural similarity suggests its potential as a viable alternative precursor. The synthesis of such pheromones is crucial for the development of environmentally friendly pest management strategies, such as mating disruption and mass trapping.

Table 2: Components of the Boll Weevil Pheromone

| Compound | Chemical Class |

| Grandisol | Monoterpene alcohol |

| (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol | Monoterpene alcohol |

| (Z)-3,3-dimethyl-Δ1,β-cyclohexaneethanol | Monoterpene alcohol |

| (Z)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde | Monoterpene aldehyde |

Exploration of Novel Reaction Methodologies and Green Chemistry Approaches in its Synthesis and Transformations

The development of sustainable and environmentally friendly chemical processes is a major focus of modern chemistry. Research in this area includes the exploration of novel reaction methodologies and green chemistry approaches for the synthesis and transformation of compounds like this compound.

One area of interest is the catalytic hydrogenation of substituted phenols or cyclohexenones to produce the corresponding cyclohexanones. For instance, the selective hydrogenation of alkyl-phenols to alkyl-cyclohexanones is a key step in the synthesis of renewable caprolactone (B156226) from lignin-derived monomers. This approach, often utilizing catalysts like palladium on carbon (Pd/C), offers a greener alternative to traditional methods that may use stoichiometric and hazardous reagents. The catalytic hydrogenation of 3,4-dimethyl-2-cyclohexenone, for example, would provide a direct and atom-economical route to this compound.

Q & A

How can the Cope rearrangement of 3,4-dimethylcyclohexanone be optimized for synthetic applications?

Basic Research Focus : Reaction Optimization

Methodological Answer :

The Cope rearrangement of this compound to 2-methylcyclohexanone can be optimized using microwave-assisted heating. Evidence shows that microwaves (μW) at 150°C significantly accelerate the reaction, likely due to enhanced thermal efficiency and reduced side reactions. To replicate this:

- Use a sealed reaction vessel under inert conditions.

- Monitor reaction progress via GC-MS or NMR to track the conversion of the starting material (this compound) to the product (2-methylcyclohexanone).

- Adjust microwave power and reaction time empirically to balance yield and purity .

Advanced Research Note :

Mechanistic studies using isotopic labeling (e.g., deuterated substrates) or computational modeling (DFT) could elucidate the transition state and substituent effects on regioselectivity. Contradictions in product distribution under varying conditions (e.g., solvent polarity) should be analyzed via kinetic profiling .

What analytical techniques are most effective for distinguishing this compound from its structural isomers?

Basic Research Focus : Structural Characterization

Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Differentiate isomers based on retention times and fragmentation patterns. For example, this compound (CAS 5465-09-8) can be resolved from 3,5-dimethylcyclohexanone (CAS 2320-30-1) using polar capillary columns .

- Nuclear Magnetic Resonance (NMR) : Use NMR to identify unique carbon environments. The axial/equatorial methyl groups in this compound produce distinct splitting patterns compared to other isomers .

- Circular Dichroism (CD) : For chiral derivatives, CD spectra can reveal conformational preferences, as demonstrated in studies of 3,5-dimethylcyclohexanone .

Advanced Research Note :

Advanced 2D-NMR techniques (e.g., NOESY) or X-ray crystallography may resolve ambiguities in stereochemical assignments, particularly for complex mixtures or reaction intermediates .

How does this compound behave as a secondary oxidation product in hydrocarbon oxidation reactions?

Advanced Research Focus : Reaction Pathway Analysis

Methodological Answer :

In hydrocarbon oxidation catalyzed by ruthenium complexes, this compound forms as a secondary product via C–H bond activation. Key steps include:

Primary Oxidation : Adamantane or similar substrates undergo initial hydroxylation.

Secondary Oxidation : Further oxidation of intermediates generates ketones like this compound (20–30% yield by GC analysis).

Byproduct Identification : Use GC-MS to detect trace products (e.g., adamantanetriols) and LC-MS for polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.